4-But-3-enoxybenzonitrile

説明

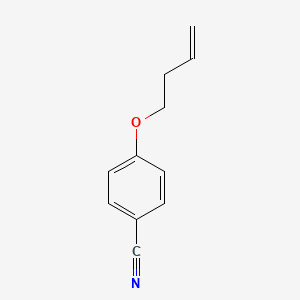

4-But-3-enoxybenzonitrile is a benzonitrile derivative featuring a but-3-enoxy group (-O-CH₂CH₂CH=CH₂) attached to the para position of the benzene ring. Benzonitriles are versatile intermediates in organic synthesis, widely employed in pharmaceuticals, agrochemicals, and materials science due to their reactivity and functional versatility .

特性

IUPAC Name |

4-but-3-enoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-2-3-8-13-11-6-4-10(9-12)5-7-11/h2,4-7H,1,3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRTAVQKUTUYWGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCOC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30553519 | |

| Record name | 4-[(But-3-en-1-yl)oxy]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30553519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115022-60-1 | |

| Record name | 4-[(But-3-en-1-yl)oxy]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30553519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-But-3-enoxybenzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 3-butenyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.

化学反応の分析

Types of Reactions

4-But-3-enoxybenzonitrile can undergo various chemical reactions, including:

Oxidation: The butenyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitrile group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Strong nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents are typically employed.

Major Products Formed

Oxidation: Formation of 4-(3-butenoic acid)benzonitrile.

Reduction: Formation of 4-(3-butenyloxy)benzylamine.

Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.

科学的研究の応用

4-But-3-enoxybenzonitrile has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Materials Science: The compound can be used in the development of new materials with specific properties, such as liquid crystals or polymers.

Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

作用機序

The mechanism of action of 4-But-3-enoxybenzonitrile depends on the specific reaction or application. For example, in nucleophilic aromatic substitution reactions, the nitrile group acts as an electron-withdrawing group, stabilizing the transition state and facilitating the substitution process. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through binding interactions.

類似化合物との比較

Comparative Analysis with Similar Benzonitrile Derivatives

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between 4-But-3-enoxybenzonitrile and selected analogs:

| Compound Name | Molecular Formula | Substituent | Molecular Weight (g/mol) | Key Applications/Properties |

|---|---|---|---|---|

| This compound | C₁₁H₁₁NO* | But-3-enoxy group | ~177.21 (estimated) | Pharmaceutical intermediates (inferred) |

| 3-(4-Aminophenyl)benzonitrile | C₁₃H₁₀N₂ | 4-Aminophenyl group | 194.23 | Research use, potential in polymers |

| 4-{[2-(Aminooxy)ethyl]amino}benzonitrile | C₉H₁₁N₃O | Aminooxyethylamino group | 177.21 | Synthetic intermediates, ligand design |

*Estimated based on structural analogy to benzonitrile (C₇H₅N, MW 103.12) and but-3-enoxy group (C₄H₇O, MW 71.09).

Substituent Effects:

- But-3-enoxy Group: The ether linkage and terminal alkene may enhance electrophilicity, making the compound reactive in cycloaddition or polymerization reactions. The alkene could also impart rigidity to the molecular structure .

- Aminophenyl Group (3-(4-Aminophenyl)benzonitrile): The amino group enables hydrogen bonding and participation in condensation reactions, useful in polymer synthesis or metal-organic frameworks .

- Aminooxyethylamino Group (4-{[2-(Aminooxy)ethyl]amino}benzonitrile): The dual amino and aminooxy functionalities enhance chelation capabilities, suggesting utility in catalysis or biomolecular labeling .

生物活性

4-But-3-enoxybenzonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of the compound's biological activity, including its mechanisms of action, biochemical interactions, and therapeutic implications.

Chemical Structure and Properties

This compound is characterized by a benzene ring with an enoxy group and a nitrile functional group. This structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. Similar compounds have demonstrated a wide range of biological activities:

- Antiproliferative Activity : Compounds with similar structures have been shown to inhibit cell proliferation in cancer cell lines, suggesting that this compound may possess anticancer properties.

- Antimicrobial Activity : The compound may exhibit antimicrobial effects, potentially inhibiting the growth of bacteria and fungi.

- Anti-inflammatory Effects : Some studies indicate that related compounds can modulate inflammatory pathways, which may also apply to this compound.

Biochemical Pathways

The compound is believed to influence several biochemical pathways:

- Cytochrome P450 Interactions : Similar compounds have been shown to interact with cytochrome P450 enzymes, affecting the metabolism of drugs and other xenobiotics.

- MAPK/ERK Signaling Pathway : The modulation of this pathway is crucial for cell proliferation and differentiation, indicating that this compound may play a role in these processes.

Anticancer Activity

A study evaluating the anticancer effects of benzonitrile derivatives found that certain derivatives exhibited significant inhibition of focal adhesion kinase (FAK), a key player in cancer cell migration and survival. This suggests that this compound could also exhibit similar effects against breast cancer cell lines.

Antimicrobial Studies

Research on benzonitrile derivatives indicates potential antimicrobial properties. For instance, modifications in the structure have led to enhanced activity against specific bacterial strains. This opens avenues for exploring the efficacy of this compound as an antimicrobial agent.

Dosage Effects

The effects of this compound vary significantly with dosage:

- Therapeutic Effects : At lower concentrations, the compound may demonstrate beneficial effects in cellular models, while higher concentrations could lead to toxicity.

- Threshold Effects : Identifying optimal dosages is crucial for maximizing therapeutic effects while minimizing adverse reactions.

Transport and Distribution

Understanding the pharmacokinetics of this compound is essential for evaluating its biological activity. The compound's transport within cells is mediated by specific transporters, which influence its localization and efficacy in biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。